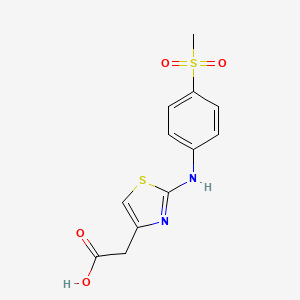

2-(2-((4-(メチルスルホニル)フェニル)アミノ)チアゾール-4-イル)酢酸

説明

2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

科学的研究の応用

シクロオキシゲナーゼ (COX) 阻害

あなたがお尋ねの化合物と類似の構造を持つ化合物は、炎症や痛みのシグナル伝達に関与する酵素であるシクロオキシゲナーゼ (COX) の阻害能力について、設計と評価が行われています。 これらの研究は、新しい抗炎症薬の開発における潜在的な用途を示唆しています .

抗炎症活性

関連する化合物の抗炎症特性は、あなたの化合物が炎症の軽減における有効性を研究する可能性があり、関節炎やその他の炎症性疾患などの治療における影響を与える可能性があることを示唆しています .

鎮痛効果

類似の構造を持つ化合物で観察された鎮痛作用を考慮すると、あなたの化合物が新しい鎮痛薬の作成の基礎となる可能性があります .

抗菌活性

一部の誘導体は、抗菌特性を示しており、あなたの化合物が微生物感染症の治療における潜在的な用途について探求される可能性があることを示唆しています .

作用機序

Target of Action

The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory mediators known as prostaglandins .

Mode of Action

The compound interacts with COX-2, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-2, it disrupts the production of prostaglandins from arachidonic acid . Prostaglandins are key mediators of inflammation, so their reduction leads to decreased inflammation .

Result of Action

The primary molecular effect of the compound’s action is the reduction of prostaglandin production . On a cellular level, this leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .

生化学分析

Biochemical Properties

Thiazole derivatives have been shown to interact with various enzymes and proteins . For instance, some thiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation

Cellular Effects

Thiazole derivatives have been reported to have antimicrobial and anti-inflammatory activities, suggesting that they may influence cell function

Molecular Mechanism

Some thiazole derivatives have been found to inhibit COX enzymes, suggesting a potential mechanism of action . These compounds may bind to the active site of the enzyme, inhibiting its activity and reducing inflammation. The specific binding interactions and changes in gene expression induced by 2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid require further study.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid typically involves the condensation of 4-(methylsulfonyl)aniline with thiazole derivatives. One common method includes the reaction of 4-(methylsulfonyl)aniline with 2-bromoacetic acid in the presence of a base, such as potassium carbonate, to form the desired product . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid .

化学反応の分析

Types of Reactions

2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

- **Sub

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

特性

IUPAC Name |

2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c1-20(17,18)10-4-2-8(3-5-10)13-12-14-9(7-19-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEUOFCVPXTAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001195129 | |

| Record name | 2-[[4-(Methylsulfonyl)phenyl]amino]-4-thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105192-11-7 | |

| Record name | 2-[[4-(Methylsulfonyl)phenyl]amino]-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105192-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[4-(Methylsulfonyl)phenyl]amino]-4-thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(pyridin-3-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B1649953.png)

![1-{5-[(2-Ethylpiperidin-1-yl)methyl]furan-2-yl}methanamine](/img/structure/B1649957.png)

![1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine](/img/structure/B1649969.png)